6-Fluoro-7-iodohept-1-ene

Description

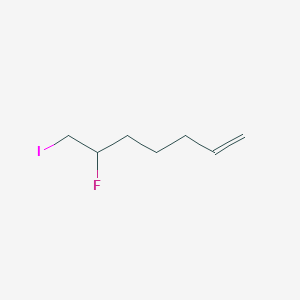

6-Fluoro-7-iodohept-1-ene is a halogenated alkene with the molecular formula C₇H₁₁FI. Its structure features a fluorine atom at the sixth carbon and an iodine atom at the seventh carbon of a seven-carbon chain terminating in a terminal double bond (hept-1-ene).

Properties

CAS No. |

143261-07-8 |

|---|---|

Molecular Formula |

C7H12FI |

Molecular Weight |

242.07 g/mol |

IUPAC Name |

6-fluoro-7-iodohept-1-ene |

InChI |

InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2 |

InChI Key |

HLBGJCYOHVMYLK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(CI)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .

Scientific Research Applications

6-Fluoro-7-iodohept-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated and iodinated compounds.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from the chemical classes and reactions described:

Structural Analogues in the Evidence

The compounds in are cephalosporin derivatives (e.g., Cefepime Hydrochloride) with bicyclic β-lactam cores and complex substituents, while describes a cyclohexene derivative synthesized via sulfonylation and halogenation. These differ fundamentally from 6-Fluoro-7-iodohept-1-ene in:

- Backbone structure : Cephalosporins are bicyclic, nitrogen-containing systems, whereas this compound is a linear alkene.

- Halogen placement : The target compound has fluorine and iodine on adjacent carbons, unlike the chloro/fluoro substituents in the indane derivative of .

Reactivity and Stability

- Halogen Effects : Iodine’s polarizability and larger atomic radius compared to fluorine or chlorine (as seen in ’s (1R)-1-bromo-7-chloro-5-fluoroindane) may enhance electrophilic reactivity in cross-coupling reactions.

- Steric and Electronic Factors : The terminal double bond in this compound likely increases reactivity toward electrophiles compared to internal alkenes (e.g., cyclohexene derivatives in ).

Data Table: Inferred Properties of this compound vs. Evidence Compounds

Research Findings and Limitations

- Evidence Gaps: No direct studies on this compound are cited in the provided materials. The cephalosporins and cyclohexene derivatives discussed are functionally and structurally distinct, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.